Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-

Description

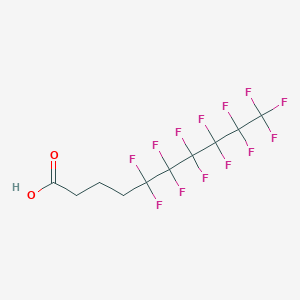

Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- is a partially fluorinated carboxylic acid with a 10-carbon backbone. The fluorine substitution occurs at positions 5–10, with 13 fluorine atoms in total: two fluorines at positions 5–9 (C5–C9) and three fluorines at the terminal C10 (CF3 group).

Properties

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F13O2/c11-5(12,3-1-2-4(24)25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTVKNABRRCQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892327 | |

| Record name | 4-(Perfluorohexyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26564-97-6 | |

| Record name | 4-(Perfluorohexyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- typically involves the fluorination of decanoic acid derivatives. One common method is the direct fluorination of decanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

Industrial production of this compound often involves the electrochemical fluorination (ECF) process. In this method, decanoic acid is subjected to electrolysis in the presence of hydrogen fluoride, resulting in the substitution of hydrogen atoms with fluorine atoms. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylates.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Perfluorinated carboxylates.

Reduction: Perfluorinated alcohols.

Substitution: Various perfluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Studied for its effects on cellular membranes due to its high hydrophobicity.

Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drugs.

Industry: Utilized in the production of fluorinated surfactants and lubricants due to its stability and low surface energy.

Mechanism of Action

The mechanism of action of decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- is largely influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances its interaction with hydrophobic environments, making it effective in disrupting lipid bilayers and altering membrane permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Fluorination Patterns and Structural Differences

The degree and position of fluorination critically influence the properties of fluorinated decanoic acids. Below is a comparative analysis with key analogs:

*LogP values estimated based on fluorination extent.

Key Observations:

- Fluorination and Hydrophobicity : Increased fluorine content correlates with higher logP values (e.g., PFDA: ~6.0 vs. tridecafluoro-: ~4.5), enhancing hydrophobicity and reducing aqueous solubility .

- Branching Effects: The trifluoromethyl (-CF3) branch in octadecafluoro-9-(trifluoromethyl)decanoic acid increases molecular weight (564.09 g/mol) and surface activity compared to linear analogs .

Environmental and Health Impacts

- Persistence : Fully fluorinated compounds like PFDA exhibit extreme environmental persistence due to strong C-F bonds, with half-lives exceeding decades in water systems . The tridecafluoro- analog, with fewer fluorines, may degrade faster but still poses bioaccumulation risks .

- Toxicity: PFDA is classified as a substance of very high concern (SVHC) by ECHA due to reproductive toxicity and endocrine disruption . Limited data exist for partially fluorinated variants, but their structural similarity to PFDA warrants caution.

Biological Activity

Decanoic acid, also known as capric acid, is a medium-chain fatty acid (MCFA) with a variety of biological activities. The specific compound "Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-" is a fluorinated derivative of decanoic acid. This article reviews the biological activities associated with this compound based on diverse research findings.

1. Antimicrobial Properties

Decanoic acid has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi. For instance:

- Antibacterial Activity : Decanoic acid exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes and inhibiting fatty acid synthesis pathways .

- Antifungal Effects : Research indicates that decanoic acid can inhibit fungal growth by interfering with membrane integrity and function .

2. Anti-Tumor Effects

Recent studies have highlighted the potential of decanoic acid as an anti-cancer agent:

- Hepatocellular Carcinoma (HCC) : A study reported that decanoic acid suppresses tumor growth in HCC by targeting the HGF/c-Met signaling pathway. This pathway is crucial for tumor progression and metastasis. In vitro and in vivo experiments showed that decanoic acid inhibits HGF-induced activation of c-Met and leads to apoptotic cell death in cancer cells .

- Neuroblastoma : Another study indicated that decanoic acid reduces oxidative stress levels in neuroblastoma cell lines. This reduction is linked to its ability to upregulate catalase activity and decrease hydrogen peroxide levels within cells .

3. Effects on Cell Proliferation and Invasion

Decanoic acid influences cellular processes such as proliferation and invasion:

- Trophoblast Cells : Research on human trophoblast cell lines revealed that decanoic acid suppresses proliferation and invasiveness. It induces oxidative stress by generating reactive oxygen species (ROS) and activating mitochondrial apoptotic pathways . This effect raises concerns regarding its use in products that may affect early pregnancy outcomes.

The biological activities of decanoic acid can be attributed to several mechanisms:

- Oxidative Stress Induction : Decanoic acid has been shown to induce oxidative stress in various cell types, leading to apoptosis through mitochondrial pathways .

- Signaling Pathway Modulation : It modulates key signaling pathways involved in cell survival and proliferation such as AKT and ERK1/2 pathways .

- Membrane Disruption : The fatty acid's structure allows it to integrate into cellular membranes, disrupting their integrity and function .

5. Summary of Research Findings

6. Conclusion

Decanoic acid, particularly in its fluorinated form "Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-", exhibits diverse biological activities ranging from antimicrobial effects to potential anti-cancer properties. Its mechanisms include inducing oxidative stress and modulating critical signaling pathways involved in cell survival and proliferation. Further research is warranted to fully elucidate its pharmacological potential and safety profile.

Case Study 1: Anti-Tumor Activity in Hepatocellular Carcinoma

A recent investigation focused on the effects of decanoic acid on HCC demonstrated significant tumor suppression through inhibition of the HGF/c-Met pathway both in vitro and in vivo.

Case Study 2: Neuroprotective Effects

In neuroblastoma models, decanoic acid was observed to reduce oxidative stress levels significantly while preserving neuronal health.

Q & A

Basic: What synthetic routes and characterization methods are recommended for 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic acid?

Answer:

Synthesis typically involves perfluorination of decanoic acid precursors using fluorinating agents like elemental fluorine or electrochemical fluorination (ECF). Post-synthesis, characterization employs:

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine substitution patterns and purity .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHFO) and fragmentation patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects carboxylate (C=O) and C-F stretching vibrations (~1100–1300 cm) .

- Elemental Analysis : Validates stoichiometry of C, H, and F .

Advanced: How can conflicting data on the environmental persistence of tridecafluorodecanoic acid be resolved?

Answer:

Conflicting bioaccumulation data may arise from differences in experimental models (e.g., aquatic vs. terrestrial ecosystems) or analytical methods. To resolve discrepancies:

- Standardized Bioaccumulation Assays : Use OECD Test Guideline 305 for consistent measurements in fish models .

- High-Resolution Analytical Tools : Employ LC-MS/MS with isotopic dilution to quantify low concentrations in environmental matrices (water, soil) .

- Comparative Studies : Cross-validate results with structurally similar perfluoroalkyl carboxylic acids (PFCAs) like PFDA (perfluorodecanoic acid), which is classified as a Substance of Very High Concern (SVHC) by ECHA .

Basic: Which spectroscopic techniques are optimal for distinguishing fluorinated decanoic acid derivatives from non-fluorinated analogs?

Answer:

Key techniques include:

- NMR : Directly detects fluorine atoms and their chemical environments, distinguishing substitution patterns (e.g., 5,5,6,6… vs. random fluorination) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface fluorine content via F1s binding energy (~689 eV) .

- Raman Spectroscopy : Identifies C-F vibrational modes (sharp peaks at 730–840 cm) absent in non-fluorinated analogs .

Advanced: How does the fluorination pattern influence interactions with biological targets like AMPA receptors?

Answer:

The fluorination pattern affects hydrophobicity and steric bulk, altering binding kinetics. Methodological approaches to study this include:

- Molecular Docking Simulations : Compare binding affinities of fluorinated vs. non-fluorinated decanoic acid to AMPA receptor subunits (e.g., GluA2) .

- Electrophysiology : Patch-clamp assays measure inhibition of excitatory postsynaptic currents (EPSCs) in neurons treated with fluorinated derivatives .

- Structure-Activity Relationship (SAR) Studies : Systematically vary fluorine positions to correlate substitution patterns with anticonvulsant efficacy .

Basic: What protocols ensure high purity of fluorinated decanoic acid derivatives for in vitro studies?

Answer:

- Purification : Use recrystallization in non-polar solvents (e.g., hexane) or preparative HPLC with C18 columns .

- Purity Validation :

- Gas Chromatography (GC) : Quantify residual solvents or unreacted precursors.

- Differential Scanning Calorimetry (DSC) : Assess melting point consistency (fluorinated derivatives typically have higher melting points due to C-F bond rigidity) .

- Storage : Store under inert gas (Ar/N) at −20°C to prevent degradation .

Advanced: Can computational models predict the environmental distribution of perfluorinated decanoic acid derivatives?

Answer:

Yes, but model accuracy depends on input parameters:

- Quantitative Structure-Activity Relationship (QSAR) Models : Predict bioaccumulation potential using log (octanol-water partition coefficient) and molecular volume .

- Environmental Fate Models : Use fugacity-based models (e.g., EQC Level III) to simulate partitioning into air, water, and soil, accounting for the compound’s high persistence (half-life >5 years in water) .

- Field Validation : Compare predictions with real-world data from regions with known PFAS contamination (e.g., industrial sites) .

Basic: What are the key considerations for designing toxicity assays for fluorinated decanoic acid?

Answer:

- Cell Line Selection : Use human hepatocyte (HepG2) or neuronal (SH-SY5Y) models for metabolic and neurotoxicity screening .

- Dose Range : Start with sub-micromolar concentrations (0.1–10 µM) to avoid non-specific cytotoxicity .

- Endpoint Assays : Measure mitochondrial stress (e.g., MitoSOX Red for ROS) and ATP levels (via bioluminescence) .

Advanced: How can fluorinated decanoic acid derivatives be functionalized for catalytic applications?

Answer:

- Metal-Organic Frameworks (MOFs) : Incorporate fluorinated derivatives as modulators to enhance hydrophobicity and Lewis acidity in MOFs (e.g., UiO-66-NO), improving catalytic activity for glucose-to-HMF conversion .

- Surface Functionalization : Graft onto silica nanoparticles via carboxylate-Zr interactions for heterogeneous catalysis .

- Characterization : Use PXRD to confirm structural integrity and BET analysis to quantify surface area changes post-modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.